molecular formula C13H9F2NO B1452552 2-(2,3-Difluorobenzoyl)-4-methylpyridine CAS No. 1187170-98-4

2-(2,3-Difluorobenzoyl)-4-methylpyridine

Cat. No. B1452552
M. Wt: 233.21 g/mol
InChI Key: AGCRHEJEARBMAZ-UHFFFAOYSA-N
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Description

“2,3-Difluorobenzoyl chloride” is a chemical compound with the molecular formula C7H3ClF2O . It has an average mass of 176.548 Da and a monoisotopic mass of 175.984055 Da .


Molecular Structure Analysis

The molecular structure of “2,3-Difluorobenzoyl chloride” consists of a benzoyl group (C6H5CO-) where two hydrogen atoms are replaced by fluorine atoms at the 2nd and 3rd positions .


Physical And Chemical Properties Analysis

“2,3-Difluorobenzoyl chloride” is a clear, colorless liquid with a density of 1.423 g/mL at 25 °C (lit.) . It has a refractive index (n20/D) of 1.5143 (lit.) . The boiling point is 85-87 °C/14 mmHg (lit.) .

Scientific Research Applications

Efficient Synthetic Routes

  • Field : Organic Synthesis
  • Application : Studies have focused on the synthesis of methoxypyridine and difluorobenzoyl derivatives, which serve as key intermediates in the production of receptor antagonists.
  • Results : The results of these studies have led to the development of efficient synthetic routes for the production of receptor antagonists.

Material Science and Luminescence Studies

  • Field : Material Science
  • Application : The construction of lanthanide ternary complexes involving difluorobenzoyl acid and pyridine derivatives has been explored.
  • Results : These complexes have shown unique crystal structures and luminescent properties, making them suitable for applications in material science and luminescent labeling.

Preparation of N-(6-chloro-5-fluoro-1,3-benzothiazol-2-yl)-2,3-difluorobenzamide

  • Field : Organic Synthesis
  • Application : 2,3-Difluorobenzoyl chloride was used in the preparation of N-(6-chloro-5-fluoro-1,3-benzothiazol-2-yl)-2,3-difluorobenzamide .
  • Method : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The results of this preparation were not detailed in the source .

Preparation of N-(6-chloro-5-fluoro-1,3-benzothiazol-2-yl)-2,3-difluorobenzamide

  • Field : Organic Synthesis
  • Application : 2,3-Difluorobenzoyl chloride was used in the preparation of N-(6-chloro-5-fluoro-1,3-benzothiazol-2-yl)-2,3-difluorobenzamide .
  • Method : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The results of this preparation were not detailed in the source .

Safety And Hazards

“2,3-Difluorobenzoyl chloride” is a combustible liquid that causes severe skin burns and eye damage . It may also cause respiratory irritation . In case of skin contact, it’s recommended to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes . In case of eye contact, rinse cautiously with water for several minutes .

properties

IUPAC Name

(2,3-difluorophenyl)-(4-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO/c1-8-5-6-16-11(7-8)13(17)9-3-2-4-10(14)12(9)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGCRHEJEARBMAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C(=O)C2=C(C(=CC=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Difluorobenzoyl)-4-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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